

Comparative Cross-Reactivity Profiling of Anilino-Quinazoline Kinase Inhibitors

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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-1*H*-pyrrolo[2,3-*b*]pyridine

Cat. No.: B572874

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This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the anilino-quinazoline scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development projects. We will delve into the selectivity of these inhibitors against a panel of kinases, present the data in a clear, tabular format, and provide detailed experimental methodologies for the key assays cited.

Introduction to the Anilino-Quinazoline Scaffold

The anilino-quinazoline scaffold is a prominent chemical structure in the development of kinase inhibitors, particularly targeting the ATP-binding site of tyrosine kinases. This scaffold has been successfully utilized in the design of several FDA-approved drugs, including gefitinib and erlotinib, which are primarily used in cancer therapy. While these inhibitors are designed to be potent against their primary targets, understanding their off-target effects, or cross-reactivity, is crucial for predicting potential side effects and for identifying new therapeutic applications.

Quantitative Comparison of Kinase Inhibitor Cross-Reactivity

The following table summarizes the inhibitory activity of two well-known anilino-quinazoline-based inhibitors, Gefitinib and Erlotinib, against a panel of selected kinases. The data,

presented as IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity), allows for a direct comparison of their potency and selectivity.

Kinase Target	Gefitinib IC ₅₀ (nM)	Erlotinib IC ₅₀ (nM)
EGFR	2	2
HER2 (ErbB2)	3,700	490
VEGFR2	>10,000	1,000
SRC	>10,000	60
ABL	>10,000	>10,000
LCK	>10,000	1,000
CDK1	>10,000	>10,000

Data presented are representative values from publicly available sources and may vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.

- Materials: Kinase of interest, LanthaScreen™ Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, test compounds, and assay buffer.
- Procedure:
 - Prepare serial dilutions of the test compounds in the assay buffer.

- In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound.
- Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow the compound to bind to the kinase.
- Add the Alexa Fluor™ 647-labeled tracer to the wells.
- Incubate for another specified period (e.g., 60 minutes) at room temperature to allow the tracer to bind to any available kinase.
- Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the europium donor and 665 nm for the Alexa Fluor™ 647 acceptor).
- The FRET signal is inversely proportional to the amount of tracer displaced by the test compound.
- Calculate IC₅₀ values by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

KinomeScan™ Profiling (Competitive Binding Assay)

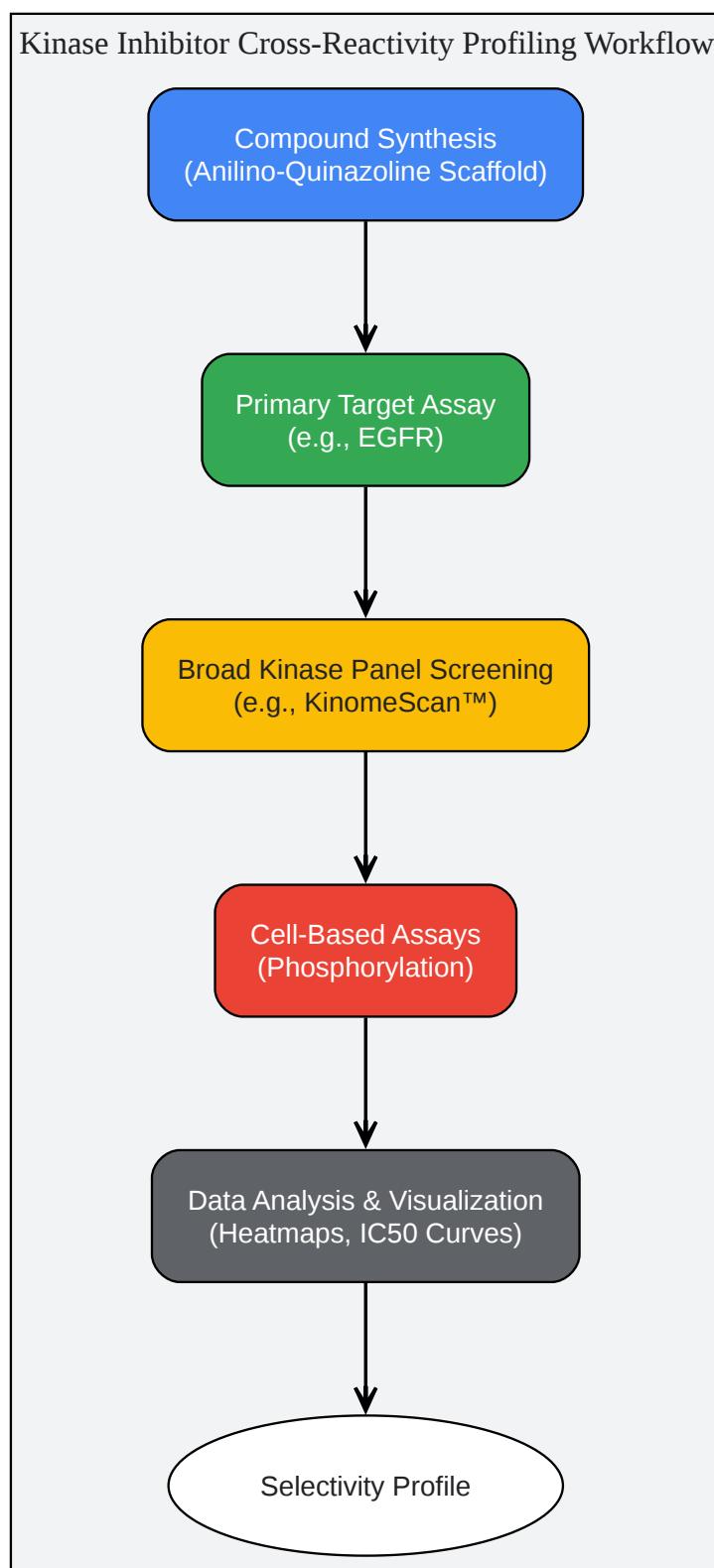
This technology measures the binding of test compounds to a large panel of kinases (typically over 400) in a competitive binding assay format.

- Principle: An immobilized active site-directed ligand is used to "fish" for kinases from a cell lysate. The test compound is then added to compete with the immobilized ligand for binding to the kinases. The amount of kinase bound to the solid support is then quantified using a highly sensitive method like quantitative PCR (qPCR) with DNA-tagged kinases.
- Procedure:
 - A DNA-tagged kinase is incubated with the test compound and an immobilized, active site-directed ligand.
 - The mixture is allowed to reach equilibrium.
 - The unbound kinase is washed away.

- The amount of kinase bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.
- The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound.

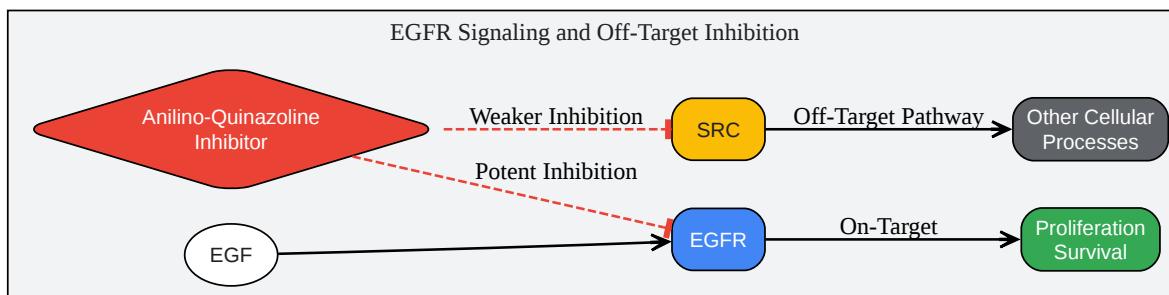
Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts in kinase inhibitor profiling.



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Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

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